molecular formula C18H17N3O4 B14763919 Pomalidomide-5'-C3-alkyne

Pomalidomide-5'-C3-alkyne

Cat. No.: B14763919
M. Wt: 339.3 g/mol
InChI Key: JDLPLQVPRBJIQV-UHFFFAOYSA-N
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Description

Pomalidomide-5’-C3-alkyne is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the C3-alkyne group enhances its utility in various chemical reactions, particularly in the field of targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Copper(I) bromide for CuAAC reactions

Major Products

The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .

Comparison with Similar Compounds

Pomalidomide-5’-C3-alkyne is unique due to its alkyne functional group, which enhances its reactivity and utility in chemical synthesis. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione

InChI

InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23)

InChI Key

JDLPLQVPRBJIQV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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